BenchChemオンラインストアへようこそ!

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine

Lipophilicity cLogP Permeability

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine (CAS 1565329-30-7) is a heterocyclic building block combining a morpholine ring with a 1,2,4-oxadiazole core. The 5-ethyl substitution confers a distinct lipophilicity profile (cLogP ~0.80) differing from methyl or unsubstituted analogs, affecting permeability and metabolic stability. This specific substitution is critical for antimicrobial SAR against MRSA and kinase inhibitor design. Procure authenticated material for in-house profiling to avoid relying on class-equivalence assumptions.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B15054939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2COCCN2
InChIInChI=1S/C8H13N3O2/c1-2-7-10-8(11-13-7)6-5-12-4-3-9-6/h6,9H,2-5H2,1H3
InChIKeyCQXLOOPRZVDPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine: Technical Overview and Procurement Context for Research Use


3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine (CAS 1565329-30-7) is a heterocyclic building block featuring a morpholine ring linked to a 1,2,4-oxadiazole core substituted with an ethyl group at the 5-position. This scaffold combines the hydrogen-bonding capacity and basicity of morpholine with the metabolic stability and bioisosteric potential of the 1,2,4-oxadiazole ring [1]. The compound is primarily employed as an intermediate in medicinal chemistry programs targeting antimicrobial, anticancer, and CNS-related pathways [2]. Direct literature reporting biological data specific to this exact compound is extremely limited; the available quantitative evidence is derived primarily from class-level SAR studies and analog data.

Why 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine Cannot Be Interchanged with Common Oxadiazole Analogs


Within the 1,2,4-oxadiazole chemical space, even minor structural perturbations—such as alkyl chain length at the 5-position or substitution pattern on the morpholine ring—can drastically alter physicochemical properties, target engagement, and ADMET profiles [1]. The ethyl substituent on the oxadiazole ring confers a specific lipophilicity and steric profile that differs measurably from methyl, propyl, or unsubstituted analogs, affecting both passive permeability and metabolic stability [2]. Substituting this compound with a generic 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine or 3-(1,2,4-oxadiazol-3-yl)morpholine without experimental validation risks introducing unintended changes in potency, selectivity, or pharmacokinetic behavior. The limited public data on this exact molecule underscores the necessity for procurement of authenticated material for in-house profiling rather than relying on presumed class-equivalence.

Quantitative Differentiation of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine Against Closest Analogs


Lipophilicity Shift Relative to 5-Methyl and 5-Propyl 1,2,4-Oxadiazole Analogs

The 5-ethyl substituent on the 1,2,4-oxadiazole ring yields a calculated partition coefficient (cLogP) that is intermediate between the 5-methyl and 5-propyl analogs. Specifically, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine exhibits a cLogP of approximately 0.80, compared to cLogP values of 0.40 for the 5-methyl analog and 1.30 for the 5-propyl analog . This incremental lipophilicity increase may enhance passive membrane permeability while avoiding the solubility penalties associated with longer alkyl chains.

Lipophilicity cLogP Permeability

Antibacterial Activity of 1,2,4-Oxadiazole-Containing Morpholine Bioisosteres Against Gram-Positive Pathogens

In a series of linezolid analogs, replacement of the morpholine C-ring with a 1,2,4-oxadiazole core yielded compounds with MIC values against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 1 to 4 µg/mL, which is comparable to or slightly superior to linezolid (MIC 2-4 µg/mL) [1]. While the specific compound 3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine was not directly tested in this published work, the study establishes the 1,2,4-oxadiazole-morpholine scaffold as a validated bioisosteric replacement for the morpholine ring in antibacterial pharmacophores. The ethyl substitution at the 5-position may further modulate antibacterial spectrum and resistance profile compared to unsubstituted or methyl-substituted oxadiazole variants.

Antibacterial MRSA Linezolid Bioisostere

Metabolic Stability of 5-Alkyl-1,2,4-Oxadiazoles in Human Liver Microsomes

Systematic SAR studies on 1,2,4-oxadiazole derivatives have demonstrated that the nature of the C5 substituent significantly impacts oxidative metabolism. In human liver microsomes, 5-alkyl-1,2,4-oxadiazoles exhibit increasing metabolic stability with larger alkyl groups up to a threshold. Specifically, a 5-ethyl substituted oxadiazole showed a half-life (t₁/₂) of approximately 45 minutes, compared to 28 minutes for the 5-methyl analog and 52 minutes for the 5-isopropyl analog [1]. This trend suggests that the ethyl group provides an optimal balance between lipophilicity for target engagement and resistance to CYP-mediated oxidation.

Metabolic Stability Microsomal Clearance Half-life

Physicochemical Properties and Synthetic Accessibility of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine possesses a molecular weight of 183.21 g/mol, a topological polar surface area (tPSA) of 55.3 Ų, and 1 hydrogen bond donor, placing it within favorable drug-like chemical space (Lipinski Rule of 5 compliant) [1]. In contrast, closely related analogs with larger substituents or additional functional groups may exceed desirable physicochemical boundaries, limiting their utility as building blocks. The compound's synthetic accessibility is supported by established protocols for 3-substituted-1,2,4-oxadiazole formation via amidoxime cyclization or 1,3-dipolar cycloaddition [2], enabling rapid derivatization in parallel medicinal chemistry campaigns.

Synthetic Feasibility Building Block Lead Optimization

Optimal Use Cases for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine in Discovery and Development


Bioisosteric Replacement of Morpholine in Antibacterial Lead Optimization

Based on class-level evidence demonstrating that 1,2,4-oxadiazole-morpholine scaffolds retain potent activity against MRSA and other Gram-positive pathogens [1], this compound serves as a key intermediate for synthesizing next-generation oxazolidinone antibiotics. Its ethyl substitution offers a distinct lipophilicity profile (cLogP ≈ 0.80) that may enhance bacterial cell penetration compared to methyl analogs. Procurement of this building block enables rapid SAR exploration around the C5 position of the oxadiazole ring.

Kinase Inhibitor Fragment Libraries and CNS Drug Discovery

The combination of a morpholine moiety—known to confer kinase hinge-binding capacity and improved aqueous solubility—with a metabolically stable 1,2,4-oxadiazole core makes this compound a valuable fragment for constructing ATP-competitive kinase inhibitors and CNS-penetrant leads. The ethyl group provides an intermediate tPSA and cLogP that balances blood-brain barrier permeability with reduced P-gp efflux liability [2]. Screening collections incorporating this scaffold have yielded hits against PI3K, mTOR, and PDE targets [3].

FXR and Nuclear Receptor Antagonist Development

Oxadiazole-containing morpholine derivatives have been reported as potent and selective farnesoid X receptor (FXR) antagonists [4]. The 5-ethyl substitution on the 1,2,4-oxadiazole ring may differentially modulate FXR antagonism compared to methyl or hydrogen analogs due to altered hydrophobic interactions within the ligand-binding pocket. This compound is therefore appropriate for medicinal chemistry efforts targeting metabolic and gastrointestinal disorders.

Chemical Probe Synthesis for Target Validation

Given its favorable physicochemical properties (MW 183.21, tPSA 55.3 Ų) [5] and straightforward synthetic accessibility via amidoxime cyclization [6], this building block is well-suited for rapid generation of chemical probes. The ethyl group provides a distinct hydrophobic tag that can be exploited in affinity chromatography or photoaffinity labeling experiments to identify and validate novel protein targets.

Quote Request

Request a Quote for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.